The compound is classified under nucleosides, which are essential components in the structure of nucleic acids like DNA and RNA. It is also recognized for its potential applications in medicinal chemistry and biochemistry due to its involvement in various biological processes.
The synthesis of Adenosine, 2'-deoxy-2,3-dihydro-2-oxo- can be achieved through several chemical reactions involving adenosine as the starting material. Common synthetic routes include:
The molecular structure of Adenosine, 2'-deoxy-2,3-dihydro-2-oxo- features a purine base linked to a deoxyribose sugar moiety. The IUPAC name for this compound is (2R,4R,5R)-2-(6-amino-2,3-dihydropurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one.
Property | Value |
---|---|
Molecular Formula | C10H13N5O4 |
Molecular Weight | 267.28 g/mol |
IUPAC Name | (2R,4R,5R)-2-(6-amino-...) |
InChI Key | HEWMVHBIIOFYSI-FAWMWEEZSA-N |
The structural representation includes functional groups such as hydroxyl groups and an amino group that contribute to its reactivity and biological activity .
Adenosine, 2'-deoxy-2,3-dihydro-2-oxo- participates in various chemical reactions:
Common reagents for these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Controlled temperatures and pH levels are critical for achieving desired outcomes in these reactions.
The mechanism of action for Adenosine, 2'-deoxy-2,3-dihydro-2-oxo- primarily involves its incorporation into DNA and RNA strands during replication and transcription processes. The compound can influence cellular functions by interacting with enzymes involved in DNA repair and synthesis pathways. This interaction may lead to alterations in gene expression and cellular responses to stress.
Adenosine, 2'-deoxy-2,3-dihydro-2-oxo- is typically a white crystalline solid at room temperature. Its solubility profile indicates it is soluble in polar solvents such as water and methanol.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity is influenced by the presence of functional groups like hydroxyls and amines .
Adenosine, 2'-deoxy-2,3-dihydro-2-oxo- has significant applications across various scientific fields:
This compound's unique structural features make it valuable for specific research applications and industrial uses within biochemistry and medicinal chemistry contexts.
Adenosine deaminase (ADA; EC 3.5.4.4) catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively, releasing ammonia. This zinc-dependent metalloenzyme employs a tetrahedral transition state during catalysis, where a zinc-activated water molecule performs nucleophilic attack at the C6 position of the purine ring. The catalytic zinc ion is coordinated by residues His15, His17, His214, and Asp295 (human ADA1), while Glu217 protonates N1 to facilitate leaving group departure [5] [9]. Structural analyses reveal that adenosine binds deep within the enzyme's active site, forming nine hydrogen bonds that sequester the substrate from solvent (solvent exposure reduced to 0.5% compared to free state), ensuring precise orientation for deamination [5]. The k~cat~/K~m~ for adenosine ranges from 1.3 × 10⁶ to 1.9 × 10⁶ M⁻¹s⁻¹, indicating high catalytic efficiency [6]. ADA deficiency leads to 2'-deoxyadenosine accumulation, which is phosphorylated to dATP, inhibiting ribonucleotide reductase and disrupting DNA synthesis—a mechanism underlying severe combined immunodeficiency (SCID) [4] [5].
The deamination of 2'-deoxyadenosine follows Michaelis-Menten kinetics, with mammalian ADA exhibiting K~m~ values of 25–35 μM and catalytic rates (k~cat~) of 176–234 s⁻¹ at 25°C [4] [6]. Thermodynamic studies reveal a Gibbs free energy change (ΔG) of -10.2 kcal/mol for deamination, driven by ammonia release and aromaticity stabilization in the product inosine ring. Progress curve analysis confirms competitive inhibition by substrate analogs (e.g., 9-(1-hydroxymethyl-3-methylbutyl)adenine; K~i~ = 0.52 μM), validating transition-state mimicry [6].
Table 1: Kinetic Parameters for ADA-Catalyzed Deamination
Substrate | K~m~ (μM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (M⁻¹s⁻¹) | Inhibitor K~i~ (μM) |
---|---|---|---|---|
Adenosine | 26–35 | 190–250 | 1.3–1.9 × 10⁶ | 0.48 (EHNA) |
2'-Deoxyadenosine | 25–35 | 176–234 | 1.1–1.7 × 10⁶ | 0.52 (Coformycin) |
Deoxyinosine, the product of 2'-deoxyadenosine deamination, enters purine salvage pathways via phosphorolysis or phosphorylation:
Prokaryotes exhibit divergent strategies: Escherichia coli relies heavily on PNP-mediated phosphorolysis due to limited deoxyadenosine kinase activity, while Lactobacillus species utilize nucleoside 2-deoxyribosyltransferases for direct base exchange without phosphate involvement [7] [10]. Eukaryotic systems compartmentalize these pathways, with cytosolic ADA and mitochondrial dAK modulating deoxyadenosine flux to prevent dATP accumulation [8].
Deoxyinosine regulates PNP activity through substrate availability and product inhibition. PNP exhibits K~m~ values of 50–100 μM for deoxyinosine and operates bidirectionally, with equilibrium favoring nucleoside synthesis under physiological phosphate concentrations (K~eq~ = [hypoxanthine][deoxyribose-1-phosphate]/[deoxyinosine][P~i~] = 0.3) [7]. Elevated deoxyinosine—resulting from ADA inhibition—shifts PNP toward phosphorolysis, increasing hypoxanthine production for salvage. However, in vitro kinetics show that deoxyinosine concentrations >200 μM inhibit PNP allosterically by stabilizing the enzyme’s low-affinity trimeric state [7].
Table 2: PNP Kinetic Parameters with Deoxyinosine
Parameter | Value | Significance |
---|---|---|
K~m~ (deoxyinosine) | 50–100 μM | Substrate affinity in physiological range |
V~max~ | 15–20 μmol/min/mg | Catalytic capacity |
K~i~ (hypoxanthine) | 120 μM | Product inhibition constant |
K~eq~ (phosphorolysis) | 0.3 | Equilibrium favors nucleoside synthesis |
ADA inhibition (e.g., by deoxycoformycin) elevates 2'-deoxyadenosine, which competes with deoxyinosine for PNP binding (K~i~ = 45 μM). This competition reduces deoxyinosine phosphorolysis by 60% in human T-cells, demonstrating crosstalk between deamination and phosphorylytic pathways [1] [7].
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